Cas no 89536-71-0 (4-methoxy-[1,1'-biphenyl]-3-carbaldehyde)

4-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl-based aromatic aldehyde featuring a methoxy substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its biphenyl scaffold and aldehyde functionality allow for further derivatization through reactions such as condensation, reduction, or cross-coupling, enabling the construction of complex molecular architectures. The methoxy group enhances electron density, influencing reactivity and selectivity in subsequent transformations. With high purity and well-defined structural characteristics, this compound is suitable for research and industrial applications requiring precise synthetic control. Proper handling and storage under inert conditions are recommended to maintain stability.
4-methoxy-[1,1'-biphenyl]-3-carbaldehyde structure
89536-71-0 structure
Product name:4-methoxy-[1,1'-biphenyl]-3-carbaldehyde
CAS No:89536-71-0
MF:C14H12O2
MW:212.24388
MDL:MFCD04039099
CID:1075906
PubChem ID:3159665

4-methoxy-[1,1'-biphenyl]-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-biphenyl-3-carbaldehyde
    • (2-methoxy-5-phenyl)benzylaldehyde
    • 4-methoxybiphenyl-3-carbaldehyde
    • 4-methoxy-[1,1'-biphenyl]-3-carbaldehyde
    • Z363993654
    • 2-methoxy-5-phenylbenzaldehyde
    • MFCD04039099
    • SCHEMBL4600135
    • JHLXZTBOJVCIBP-UHFFFAOYSA-N
    • CS-0196326
    • E89729
    • 4-methoxy[1,1'-biphenyl]-3-carbaldehyde
    • AKOS000124686
    • 4-methoxybiphenyl-3-carboxaldehyde
    • 89536-71-0
    • EN300-104305
    • DB-106891
    • STL068217
    • MDL: MFCD04039099
    • Inchi: InChI=1S/C14H12O2/c1-16-14-8-7-12(9-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3
    • InChI Key: JHLXZTBOJVCIBP-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O

Computed Properties

  • Exact Mass: 212.084
  • Monoisotopic Mass: 212.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

4-methoxy-[1,1'-biphenyl]-3-carbaldehyde Security Information

  • HazardClass:IRRITANT

4-methoxy-[1,1'-biphenyl]-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-104305-1.0g
2-methoxy-5-phenylbenzaldehyde
89536-71-0 95%
1g
$428.0 2023-05-06
TRC
M228795-10mg
2-methoxy-5-phenylbenzaldehyde
89536-71-0
10mg
$ 50.00 2022-06-04
abcr
AB516611-500 mg
4-Methoxy-biphenyl-3-carbaldehyde
89536-71-0
500MG
€380.70 2023-04-17
Enamine
EN300-104305-0.1g
2-methoxy-5-phenylbenzaldehyde
89536-71-0 95%
0.1g
$120.0 2023-10-28
Enamine
EN300-104305-2.5g
2-methoxy-5-phenylbenzaldehyde
89536-71-0 95%
2.5g
$838.0 2023-10-28
1PlusChem
1P00GT71-5g
ASINEX-REAG BAS 10152054
89536-71-0 95%
5g
$1589.00 2025-02-27
abcr
AB516611-500mg
4-Methoxy-biphenyl-3-carbaldehyde
89536-71-0
500mg
€380.70 2023-09-02
Enamine
EN300-104305-1g
2-methoxy-5-phenylbenzaldehyde
89536-71-0 95%
1g
$428.0 2023-10-28
abcr
AB516611-5g
4-Methoxy-biphenyl-3-carbaldehyde; .
89536-71-0
5g
€1388.20 2024-07-21
1PlusChem
1P00GT71-1g
ASINEX-REAG BAS 10152054
89536-71-0 95%
1g
$585.00 2025-02-27

Additional information on 4-methoxy-[1,1'-biphenyl]-3-carbaldehyde

Introduction to 4-methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS No. 89536-71-0)

4-methoxy-[1,1'-biphenyl]-3-carbaldehyde, with the chemical identifier CAS No. 89536-71-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of biphenyl derivatives, characterized by its unique structural framework and functional groups that contribute to its diverse applications. The presence of a methoxy group and an aldehyde functionality in its molecular structure makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

The biphenyl core of this molecule provides a rigid aromatic system that enhances the stability and reactivity of the compound, making it suitable for various chemical transformations. The aldehyde group at the 3-position serves as a reactive site for further functionalization, enabling the synthesis of more complex molecules. These features have positioned 4-methoxy-[1,1'-biphenyl]-3-carbaldehyde as a key building block in medicinal chemistry, where it is often employed in the construction of pharmacophores with potential biological activity.

In recent years, there has been growing interest in exploring the pharmacological properties of biphenyl derivatives due to their structural similarity to known bioactive compounds. Studies have indicated that modifications at specific positions on the biphenyl ring can significantly influence the biological activity of these molecules. The methoxy group in 4-methoxy-[1,1'-biphenyl]-3-carbaldehyde is particularly noteworthy, as it can affect both the electronic properties and solubility of the compound, which are critical factors in drug design.

One of the most compelling aspects of this compound is its utility in the synthesis of heterocyclic compounds, which are widely recognized for their role in pharmaceuticals. The aldehyde functionality allows for condensation reactions with various nitrogen-containing heterocycles, leading to the formation of complex structures with potential therapeutic benefits. For instance, researchers have investigated its use in generating Schiff bases and other nitrogen-containing derivatives that exhibit antimicrobial and anti-inflammatory properties.

The application of 4-methoxy-[1,1'-biphenyl]-3-carbaldehyde extends beyond academic research; it has also found practical use in industrial settings where high-purity intermediates are required for large-scale synthesis. Its stability under various reaction conditions makes it an attractive choice for pharmaceutical manufacturers looking to optimize their synthetic pathways. Additionally, its well-documented chemical properties facilitate efficient purification and handling, ensuring consistency in product quality.

Recent advancements in computational chemistry have further enhanced the understanding of how 4-methoxy-[1,1'-biphenyl]-3-carbaldehyde behaves in different environments. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These computational approaches complement experimental work by predicting how structural modifications might impact biological activity, thereby accelerating the discovery process.

The compound's role in drug development is not limited to its direct use as an intermediate; it also serves as a scaffold for exploring new chemical entities (NCEs). By systematically modifying its structure, chemists can generate libraries of derivatives with tailored properties for screening against various disease targets. This modular approach has been instrumental in identifying lead compounds for further optimization.

In conclusion, 4-methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS No. 89536-71-0) represents a significant advancement in synthetic and medicinal chemistry. Its unique structural features and reactivity make it a versatile tool for researchers developing new drugs and biochemical probes. As our understanding of molecular interactions continues to evolve, compounds like this will remain at the forefront of innovation, driving progress across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:89536-71-0)4-methoxy-[1,1'-biphenyl]-3-carbaldehyde
A1093476
Purity:99%
Quantity:1g
Price ($):378.0